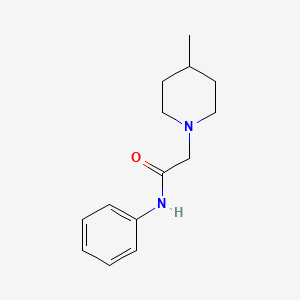![molecular formula C16H15N3O4 B5810129 N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMNB-CI and is a derivative of 4-nitrobenzenecarboximidamide. DMNB-CI has been used in various scientific studies, including the development of new drugs, biological assays, and chemical sensors.
Mécanisme D'action
The mechanism of action of DMNB-CI is not well understood. However, it is believed that DMNB-CI binds to specific proteins in the body, leading to changes in their activity. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
DMNB-CI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the development of new drugs. DMNB-CI has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, DMNB-CI has been shown to have antioxidant properties, which can help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
DMNB-CI has several advantages for use in lab experiments. It is a highly specific and sensitive probe for the detection of nitric oxide. It is also easy to synthesize and purify, making it readily available for use in research. However, DMNB-CI has some limitations, such as its potential toxicity and the need for specialized equipment for its detection.
Orientations Futures
There are several future directions for research involving DMNB-CI. One area of research is the development of new drugs for the treatment of cancer and Alzheimer's disease. DMNB-CI has also been studied for its potential use in the development of chemical sensors for the detection of nitric oxide. Additionally, further research is needed to better understand the mechanism of action of DMNB-CI and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, DMNB-CI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of nitric oxide, the development of new drugs, and chemical sensors. DMNB-CI has several advantages for use in lab experiments, such as its specificity and sensitivity, but also has some limitations. Future research involving DMNB-CI will likely focus on the development of new drugs and the understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of DMNB-CI involves the reaction of 4-nitrobenzenecarboximidamide with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of DMNB-CI, which can be purified by recrystallization.
Applications De Recherche Scientifique
DMNB-CI has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of nitric oxide, which is an important signaling molecule in the body. DMNB-CI has also been used to develop new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-3-8-14(11(2)9-10)16(20)23-18-15(17)12-4-6-13(7-5-12)19(21)22/h3-9H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEUCDYFROIYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,4-dimethylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)







methanone](/img/structure/B5810125.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)

